2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to obtain the final product. Common synthetic routes may involve:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The piperazine and pyridazine intermediates are then coupled with a nitrobenzamide derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its activity against Mycobacterium tuberculosis.
Biological Studies: It has been evaluated for its cytotoxicity on human embryonic kidney cells, demonstrating non-toxic properties.
Chemical Research: The compound’s unique structure makes it a valuable candidate for studying molecular interactions and docking studies.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s activity against Mycobacterium tuberculosis is believed to be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Additionally, docking studies have revealed its potential to bind to specific protein targets, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities with 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and have been studied for their anti-tubercular activity.
Thiazole Derivatives: Thiazoles are another class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
This compound stands out due to its unique combination of a piperazine ring, a pyridazine ring, and a nitrobenzamide group
Properties
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKFDCQXRGALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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